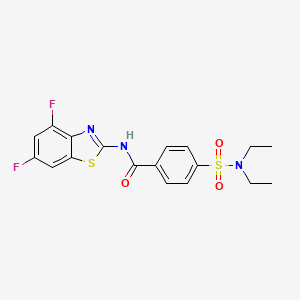

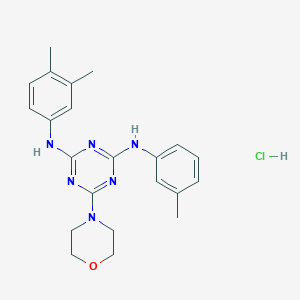

![molecular formula C10H17N3O B2547200 (1S,3R)-3-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentan-1-amine CAS No. 2165896-34-2](/img/structure/B2547200.png)

(1S,3R)-3-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1S,3R)-3-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentan-1-amine, also known as RO5263397, is a novel compound that has gained attention in recent years due to its potential therapeutic applications. This compound belongs to the class of cyclopentylamines and has been found to possess a unique mechanism of action, making it a promising candidate for further research.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

- Advanced Synthesis Techniques: Research has explored the reinvestigation of thiazole synthesis, involving 1,3,4-oxadiazoles as intermediates, showcasing their utility in constructing complex heterocyclic systems. These processes have been applied in sugar chemistry to yield derivatives with potential applications in medicinal chemistry and material science (Paepke et al., 2009).

- Molecular Modifications for Selectivity: The study of benzodioxanes by replacing the ethylene chain with a cyclopentanol moiety indicates the role of structural variations in affecting affinity for alpha(1)-adrenoreceptor subtypes and 5-HT(1A) receptors, emphasizing the importance of 1,3,4-oxadiazole frameworks in designing selective receptor ligands (Bolognesi et al., 1999).

Biological Activities

- Antimicrobial and Cytotoxic Activities: Novel carbazole derivatives incorporating 1,3,4-oxadiazol moieties have been synthesized, demonstrating significant antibacterial, antifungal, and anticancer activities, especially against human breast cancer cell lines. This underscores the therapeutic potential of 1,3,4-oxadiazole derivatives in drug discovery and development (Sharma et al., 2014).

- Anti-inflammatory Agents: A series of 1,3,4-oxadiazole derivatives were designed and synthesized, showing promising radical scavenging and anti-inflammatory properties. This indicates their potential as therapeutic agents for inflammatory diseases (Iyer et al., 2016).

Methodological Innovations

- Catalyzed Synthesis Approaches: The copper-catalyzed cascade annulation of amidines and methylarenes to form 3,5-disubstituted-1,2,4-oxadiazoles represents a significant advancement in the efficient synthesis of these compounds. This method highlights the importance of catalysis in the eco-friendly and cost-effective production of heterocyclic compounds (Guo et al., 2015).

Propiedades

IUPAC Name |

(1S,3R)-3-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O/c1-2-9-12-13-10(14-9)6-7-3-4-8(11)5-7/h7-8H,2-6,11H2,1H3/t7-,8+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQEVWDMYIYSXPX-SFYZADRCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(O1)CC2CCC(C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=NN=C(O1)C[C@@H]2CC[C@@H](C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-acetyl-2-((3-nitrobenzyl)thio)-3-phenyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2547118.png)

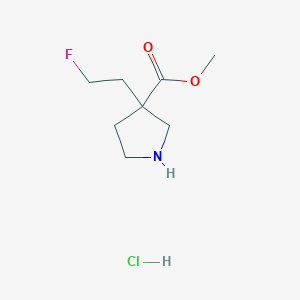

![Methyl 2-[1-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]cyclopentyl]acetate](/img/structure/B2547120.png)

![5,7-Difluorospiro[1,2-dihydroindene-3,2'-oxirane]](/img/structure/B2547125.png)

![4-((4-Methoxyphenyl)sulfonyl)-1-(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2547126.png)

![N-(4-bromo-2-methylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2547127.png)

![N-(3,4-dimethylphenyl)-2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamide](/img/structure/B2547131.png)

![1-(3-fluorobenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2547137.png)

![N-cyclohexyl-2-(3-methoxybenzyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2547139.png)